molecular formula C22H21FN2O4S B6521459 2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 920201-87-2

2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B6521459
CAS No.: 920201-87-2
M. Wt: 428.5 g/mol
InChI Key: LYWMBDHDJFFFIC-UHFFFAOYSA-N
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Description

This compound is a 1,4-dihydropyridine derivative featuring a substituted acetamide group and a 4-fluorophenylsulfanylmethyl moiety. Its structure includes a dihydropyridine ring system, which is a well-known pharmacophore in medicinal chemistry, particularly in calcium channel blockers and antimicrobial agents.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-28-18-5-3-4-16(10-18)24-22(27)13-25-12-21(29-2)20(26)11-17(25)14-30-19-8-6-15(23)7-9-19/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWMBDHDJFFFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other dihydropyridine and sulfanyl-acetamide derivatives allow for comparative analysis of substituent effects, biological activity, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Application Source
2-(2-{[(4-Fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide 4-Fluorophenylsulfanylmethyl, 3-methoxyphenylacetamide ~458.5 (estimated) Not explicitly reported (structural analysis) N/A
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (I) 2-Aminophenylsulfanyl, 4-methoxyphenylacetamide 302.36 Antimicrobial (in vitro studies)
AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Furyl, 4-methoxyphenylthio, 2-methoxyphenylcarboxamide ~579.6 Calcium channel modulation (hypothesized)
AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 4-Bromophenylthio, furyl, 2-methoxyphenylcarboxamide ~646.5 Enhanced binding affinity (hypothesized)

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorophenylsulfanyl group in the target compound may confer greater metabolic stability compared to the 2-aminophenylsulfanyl group in Compound I . In contrast, AZ331 and AZ257 () incorporate thioether-linked aryl groups (e.g., 4-methoxyphenyl, 4-bromophenyl) and furyl substituents, which are known to modulate calcium channel binding in dihydropyridines. The bromine in AZ257 likely enhances hydrophobic interactions with receptor pockets .

Role of Methoxy Groups :

  • The 3-methoxyphenyl acetamide in the target compound vs. the 4-methoxyphenyl in Compound I () alters spatial orientation and electronic effects. The para-methoxy group in Compound I may enhance antimicrobial activity by facilitating membrane penetration, while the meta-substitution in the target compound could influence selectivity for other targets .

Dihydropyridine Core Modifications: The target compound’s 5-methoxy-4-oxo-1,4-dihydropyridine core differs from the 5-cyano-6-thio-1,4-dihydropyridine in AZ331/AZ255.

Research Findings and Hypotheses

  • Antimicrobial Potential: Analogous sulfanyl-acetamide derivatives (e.g., Compound I) exhibit antimicrobial activity, suggesting the target compound could share this property. However, the fluorophenyl group might shift the spectrum of activity compared to aminophenyl analogs .
  • The absence of a cyano group in the target compound, however, may reduce potency but improve safety profiles .
  • Metabolic Stability: Fluorine substitution could reduce hepatic clearance compared to non-halogenated analogs, as seen in other fluorinated pharmaceuticals .

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